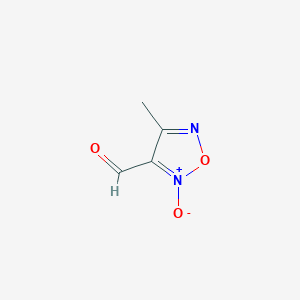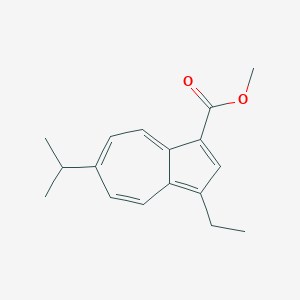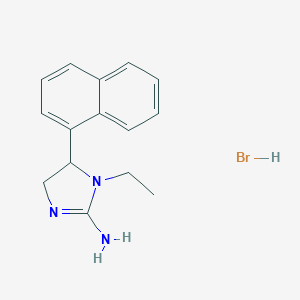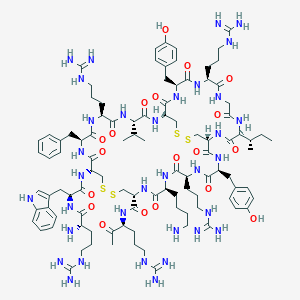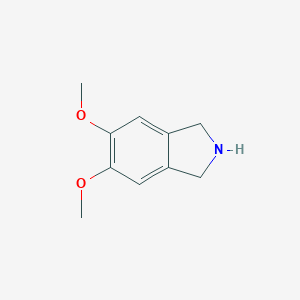
5,6-Dimethoxyisoindoline
Übersicht
Beschreibung
5,6-Dimethoxyisoindoline is a chemical compound with the CAS Number: 114041-17-7 . It has a molecular weight of 215.68 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
A series of indole-based σ2 receptor ligands containing 5,6-dimethoxyisoindoline were designed and synthesized . The corresponding radiotracers were prepared by an efficient one-pot, two-step reaction sequence .
Molecular Structure Analysis
The structure of 5,6-Dimethoxyisoindoline is related to the structure of potential anti-Alzheimer’s compound 5,6-Dimethoxy-1-indanone (5,6-DMI) and its binding interaction towards the active site by molecular docking studies .
Chemical Reactions Analysis
The reactivity of 5,6-dihydroxyindole and its major dimers has been studied with the use of a recently proposed general-purpose reactive indicator .
Physical And Chemical Properties Analysis
It is commonly accepted to be a heterogeneous macromolecule of 5,6-dihydroxyindole (DHI) and its 2-carboxylated form 5,6-dihydroxyindole-2-carboxylic acid (DHICA) .
Wissenschaftliche Forschungsanwendungen
Sigma-2 Receptor Ligands
5,6-Dimethoxyisoindoline has been used in the synthesis of indole-based σ2 receptor ligands . These ligands have shown high to moderate affinity and selectivity for σ2 receptors . The σ2 receptor is a promising target for the treatment of cancer .
Antiproliferative Activity
Compounds derived from 5,6-Dimethoxyisoindoline have displayed significant antiproliferative activity in DU145, MCF7, and C6 cells . This suggests potential applications in cancer treatment .
Cell Cycle Analyses
5,6-Dimethoxyisoindoline derivatives have been found to induce a G1 phase cell cycle arrest in DU145 cells . This could be useful in studying cell cycle progression and developing treatments for diseases like cancer .
Brain-Penetrant Radioligands
5,6-Dimethoxyisoindoline has been used in the development of brain-penetrant 18F-labeled radioligands . These radioligands have shown high brain uptake and high brain-to-blood ratio , suggesting potential applications in neuroimaging .
Synthesis of N-Isoindoline-1,3-diones
5,6-Dimethoxyisoindoline is a key component in the synthesis of N-isoindoline-1,3-dione heterocycles . These compounds have diverse applications in fields like pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Therapeutic Agents
Understanding the structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives, which can be synthesized using 5,6-Dimethoxyisoindoline, could unlock their potential as therapeutic agents .
Safety And Hazards
Eigenschaften
IUPAC Name |
5,6-dimethoxy-2,3-dihydro-1H-isoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-12-9-3-7-5-11-6-8(7)4-10(9)13-2/h3-4,11H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIINIMCTOCKNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CNCC2=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602167 | |
| Record name | 5,6-Dimethoxy-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethoxyisoindoline | |
CAS RN |
114041-16-6 | |
| Record name | 5,6-Dimethoxy-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5,6-Dimethoxyisoindoline interact with the σ2 receptor, and what are the downstream effects of this interaction?
A1: While the exact mechanism of action remains under investigation, research suggests that 5,6-Dimethoxyisoindoline demonstrates high affinity for the σ2 receptor. [, ] This binding appears to trigger downstream effects such as G1 phase cell cycle arrest, ultimately leading to antiproliferative activity against tumor cells. [, ] Further research is needed to fully elucidate the precise signaling pathways involved.
Q2: What is the structure-activity relationship (SAR) of 5,6-Dimethoxyisoindoline derivatives as σ2 receptor ligands?
A2: Studies indicate that the combination of a 5,6-Dimethoxyisoindoline scaffold with an N-(4-fluorophenyl)indole moiety enhances binding affinity and selectivity for the σ2 receptor. [] Researchers observed that modifications to these structural elements can significantly influence the compound's affinity for the σ2 receptor, highlighting the importance of SAR studies in optimizing drug design for this target. [, ]
Q3: What are the in vitro and in vivo efficacy results for 5,6-Dimethoxyisoindoline derivatives targeting the σ2 receptor?
A3: In vitro studies utilizing the MTT assay demonstrated that compounds incorporating the 5,6-Dimethoxyisoindoline scaffold exhibited significant antiproliferative activity against DU145, MCF7, and C6 cancer cell lines. [] Furthermore, in vivo studies utilizing a U87MG glioma xenograft model showcased the successful tumor visualization and high uptake of a radiolabeled 5,6-Dimethoxyisoindoline derivative, confirming the in vivo targeting of σ2 receptors in tumors. [] These findings support further investigation into the therapeutic potential of 5,6-Dimethoxyisoindoline-based compounds for cancer treatment.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

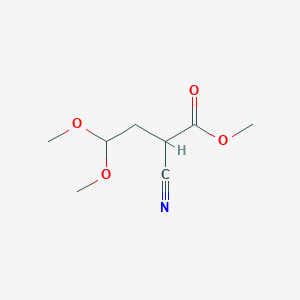
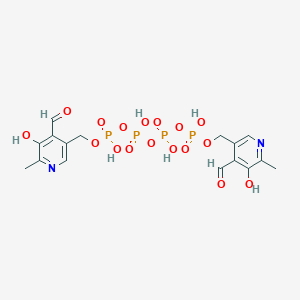
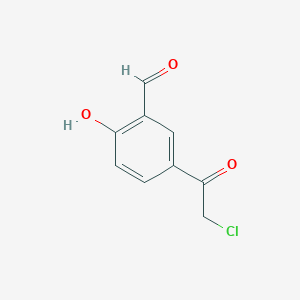
![2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B55951.png)


![Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI)](/img/structure/B55956.png)

